Dibutyl butylphosphonate

Catalog No.
S525927
CAS No.
78-46-6
M.F
C12H27O3P
M. Wt
250.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl butylphosphonate

CAS Number

78-46-6

Product Name

Dibutyl butylphosphonate

IUPAC Name

1-[butoxy(butyl)phosphoryl]oxybutane

Molecular Formula

C12H27O3P

Molecular Weight

250.31 g/mol

InChI

InChI=1S/C12H27O3P/c1-4-7-10-14-16(13,12-9-6-3)15-11-8-5-2/h4-12H2,1-3H3

InChI Key

JPGXOMADPRULAC-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(CCCC)OCCCC

Solubility

0.00 M
INSOL IN WATER; MISCIBLE WITH MOST COMMON ORG SOLVENTS

Synonyms

DBBP compound, dibutyl butyl phosphonate, dibuyl butyl phosphonate

Canonical SMILES

CCCCOP(=O)(CCCC)OCCCC

Description

The exact mass of the compound Dibutyl butylphosphonate is 250.1698 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 minsol in water; miscible with most common org solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2666. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Uranium Extraction

Specific Scientific Field: Nuclear Chemistry, specifically Uranium Processing and Refining.

Summary of the Application: DBBP is used in the extraction of uranium from leach plant ion exchange nitrate eluates. This process is crucial in the production of nuclear fuel.

Methods of Application or Experimental Procedures: Continuous liquid-liquid extraction tests were conducted on samples of ion exchange nitrate eluates with 25% v/v DBBP in kerosene. The extraction process involved four countercurrent stages .

Results or Outcomes: From eluates containing 15 to 28 g U3O8/l, recoveries of 99% or better were obtained. The extract, analyzing 75 to 95 g U3O8/l, was effectively stripped in four stages with 5 to 10% ammonium sulfate solutions at pH’s ranging from 3.5 in the first stage to 6.0 in the last .

Plasticizing

Specific Scientific Field: Material Science, specifically Polymer Science and Engineering.

Summary of the Application: DBBP is used as a plasticizing solvent mediator in the production of certain types of bio-based plastics .

Methods of Application or Experimental Procedures: DBBP is incorporated into the polymer matrix to improve its inherent limitations such as poor processability, brittleness, and hydrophilicity .

Results or Outcomes: The incorporation of DBBP into the polymer matrix imparts flexibility, improves toughness, and lowers the glass transition temperature of the polymer .

Dibutyl butylphosphonate is an organophosphorus compound characterized by its molecular formula C12H27O3P\text{C}_{12}\text{H}_{27}\text{O}_3\text{P} and a molecular weight of approximately 238.33 g/mol. It appears as a pale amber, odorless liquid that is moderately soluble in water and has a boiling point of around 127-128 °C at 2.5 Torr . This compound is primarily utilized in the extraction of metals, particularly uranium, from phosphoric acid solutions and serves as a plasticizer in various applications .

Stronger acidic propertiesDiethyl butylphosphonateC10H23O3P\text{C}_{10}\text{H}_{23}\text{O}_3\text{P}Plasticizers and extractionDifferent alkoxy groups leading to different properties

Dibutyl butylphosphonate's unique combination of properties makes it particularly effective for specific applications like uranium extraction while maintaining a distinct profile compared to other similar compounds. Its moderate solubility and reactivity make it valuable in both industrial and research settings .

Dibutyl butylphosphonate can be synthesized through various methods:

  • Esterification Process: The most common method involves the reaction of butanol with phosphorus oxychloride or phosphoric acid under controlled conditions to yield dibutyl butylphosphonate.
  • Transesterification: This method involves the exchange of alkoxy groups between dibutyl phosphate and other alcohols to produce dibutyl butylphosphonate.

These methods allow for the production of high-purity dibutyl butylphosphonate suitable for industrial applications .

Dibutyl butylphosphonate has several applications, including:

  • Metal Extraction: It is notably used in the extraction of uranium from phosphoric acid solutions due to its efficiency compared to other solvents like tri-n-butyl phosphate .
  • Plasticizer: The compound serves as a plasticizer in polymers, enhancing flexibility and durability.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of other organophosphorus compounds used in agriculture and industry .

Interaction studies involving dibutyl butylphosphonate have focused on its ability to form complexes with various metal ions. For example, it has been shown to effectively extract thorium from nitrate solutions, indicating its potential for use in nuclear chemistry applications . Additionally, studies have examined its reactivity with zinc chloride, demonstrating its utility in hydrometallurgical processes .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

COLORLESS LIQ

XLogP3

3.2

Exact Mass

250.1698

Boiling Point

127-128 °C @ 2.5 MM HG

Flash Point

310 °F OC

Vapor Density

8.62

Density

0.948 @ 20 °C/4 °C

Odor

MILD

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5GO20BIE6O

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 36 of 37 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

78-46-6

Wikipedia

Dibutyl butylphosphonate

Methods of Manufacturing

REACTION OF TRIBUTYLPHOSPHITE OR DIBUTYL SODIUM PHOSPHITE & 1-CHLOROBUTANE

General Manufacturing Information

Phosphonic acid, P-butyl-, dibutyl ester: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Stability Shelf Life

STABLE

Dates

Modify: 2023-08-15

Arsenic(V) removal with polymer inclusion membranes from sulfuric acid media using DBBP as carrier

Ma de Lourdes Ballinas, Eduardo Rodríguez de San Miguel, Ma Teresa de Jesús Rodríguez, Orlando Silva, María Muñoz, Josefina de Gyves
PMID: 14968878   DOI: 10.1021/es030422j

Abstract

Polymer inclusion membranes (PIMs) based on cellulose triacetate (CTA) and dibutyl butyl phosphonate (DBBP) were tested for arsenic(V) separation from H2SO4 for its recovery from copper electrolytes. Solvent extraction experiments allowed the determination of the As(V)-DBBP and H2SO4-DBBP complexes formed in the organic phase. Application of a transient model to membrane transport experiments in solutions containing only arsenic or H2SO4 indicated that it occurred under a kinetically controlled regime by formation of H3AsO4[DBBP]2 and H2SO4[DBBP] species, respectively. When arsenic and H2SO4 are simultaneously present, the existence of a third species, H3AsO4[DBBP][H2SO4], explains well the fact that As(V) flux decreases and that H2SO4 flux increases. In both cases, a limiting 50% recovery value was obtained. However, active arsenic transport (>50%) is achieved if the H2SO4 concentration gradient is assured (e.g., using a triple-cell configuration). In this way, high arsenic recovery factors (90% in 800 min) were obtained with initial concentrations of 5000 mg/L As(V) and 220 g/L H2SO4. In all membrane systems tested, good As(V) selectivity over copper (up to 30000 mg/L) was attained.


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